Arachidoyl-CoA (triammonium) Arachidoyl-CoA (triammonium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16598672
InChI: InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1
SMILES:
Molecular Formula: C41H83N10O17P3S
Molecular Weight: 1113.1 g/mol

Arachidoyl-CoA (triammonium)

CAS No.:

Cat. No.: VC16598672

Molecular Formula: C41H83N10O17P3S

Molecular Weight: 1113.1 g/mol

* For research use only. Not for human or veterinary use.

Arachidoyl-CoA (triammonium) -

Specification

Molecular Formula C41H83N10O17P3S
Molecular Weight 1113.1 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane
Standard InChI InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1
Standard InChI Key FCQFGWHSMZFGCX-RTFZFLKGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
Canonical SMILES CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Introduction

Chemical Identity and Structural Characteristics

Arachidonoyl CoA (triammonium) is classified as an acyl-CoA compound, characterized by a coenzyme A moiety linked to the carboxyl group of arachidonic acid . The triammonium salt form enhances solubility, facilitating its use in experimental settings. Key structural features include:

  • Molecular Formula: C41H75N10O17P3SC_{41}H_{75}N_{10}O_{17}P_{3}S .

  • Molecular Weight: 1105.1 g/mol .

  • CAS Registry Number: 131885361 (PubChem CID) .

The compound’s structure comprises a 20-carbon arachidonoyl chain with four cis double bonds, contributing to its conformational flexibility and interaction with enzymes like cyclooxygenases and lipoxygenases. Despite its biochemical significance, 3D conformational data remain limited due to its large size and flexibility .

Table 1: Comparative Structural Features of Arachidonoyl CoA and Related Acyl-CoAs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Arachidonoyl CoAC41H75N10O17P3SC_{41}H_{75}N_{10}O_{17}P_{3}S1105.1Four cis double bonds, inflammatory mediator precursor
18:3 (n3) CoAC39H73N10O17P3SC_{39}H_{73}N_{10}O_{17}P_{3}S1078.4Three double bonds, omega-3 fatty acid derivative
Palmitoyl CoAC37H68N7O17P3SC_{37}H_{68}N_{7}O_{17}P_{3}S1005.9Saturated 16-carbon chain, β-oxidation substrate

Biosynthesis and Metabolic Pathways

Arachidonoyl CoA is synthesized via the ATP-dependent condensation of arachidonic acid with coenzyme A, catalyzed by long-chain acyl-CoA synthetases (ACSLs) . This reaction occurs in the endoplasmic reticulum and mitochondrial membranes, enabling the compound’s integration into lipid metabolism. Key metabolic roles include:

  • Eicosanoid Synthesis: Arachidonoyl CoA is a precursor for prostaglandins and leukotrienes, which regulate inflammation, vasodilation, and platelet aggregation. Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes oxidize the compound to generate these signaling molecules.

  • Gene Regulation: It modulates fatty acid metabolism by inhibiting FadR, a transcriptional repressor, thereby upregulating β-oxidation genes.

Table 2: Enzymatic Reactions Involving Arachidonoyl CoA

EnzymeReactionProductBiological Impact
ACSL4Arachidonic acid + CoA → Arachidonoyl CoAActivated fatty acidLipid biosynthesis
Cyclooxygenase-2 (COX-2)Oxidation of arachidonoyl CoAProstaglandin H2Inflammation mediation
5-LipoxygenaseHydroperoxidation of arachidonoyl CoALeukotriene A4Immune response regulation

Analytical Methodologies for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying arachidonoyl CoA in biological samples. The method, validated by Hunt et al. (2008), employs reverse-phase chromatography and electrospray ionization (ESI) in positive ion mode . Key parameters include:

  • Internal Standards: Odd-chain acyl-CoAs (e.g., C15:0-, C17:0-CoA) ensure precision .

  • Detection Limits: Subpicomole sensitivity, enabling analysis in modest cell quantities (~106^6 cells) .

Table 3: MRM Parameters for Arachidonoyl CoA Detection via LC-MS/MS

ParameterValue
Precursor Ion (Q1)m/zm/z 1,034.4
Product Ion (Q3)m/zm/z 527.4
Collision Energy52 eV
Retention Time14.1 min

Samples are extracted using a chloroform-methanol-water system, with recovery rates exceeding 90% for long-chain acyl-CoAs .

Biological Functions and Mechanistic Insights

Arachidonoyl CoA’s biological roles extend beyond eicosanoid production:

  • Lipid Droplet Dynamics: It regulates lipid storage by modulating perilipin activity in adipocytes.

  • Mitochondrial β-Oxidation: Despite its unsaturated structure, arachidonoyl CoA undergoes limited β-oxidation, yielding propionyl-CoA and acetyl-CoA.

  • Protein Acetylation: Serves as an acetyl donor for non-enzymatic protein acetylation, influencing metabolic enzyme activity.

Applications in Biomedical Research

Arachidonoyl CoA (triammonium) is indispensable in:

  • Drug Discovery: Screening COX-2 inhibitors (e.g., celecoxib) requires its use as a substrate.

  • Metabolic Disorder Studies: Dysregulation is linked to obesity and non-alcoholic fatty liver disease (NAFLD) .

  • Inflammation Models: Administered in vitro to study leukotriene-driven asthma pathways.

Comparative Analysis with Related Acyl-CoAs

Arachidonoyl CoA’s unsaturated structure distinguishes it from saturated analogs like palmitoyl CoA:

  • Membrane Fluidity: Its kinked structure integrates into phospholipid bilayers, enhancing membrane flexibility.

  • Enzyme Specificity: COX-2 exhibits higher affinity for arachidonoyl CoA than for saturated acyl-CoAs.

Challenges and Future Directions

Current research gaps include:

  • 3D Conformational Analysis: Molecular dynamics simulations could elucidate enzyme-binding mechanisms .

  • Tissue-Specific Roles: Single-cell metabolomics may reveal compartmentalized functions in organs .

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